molecular formula C7H11N3O B064046 1-(Pyrimidin-2-yloxy)propan-2-amine CAS No. 167087-51-6

1-(Pyrimidin-2-yloxy)propan-2-amine

Cat. No.: B064046
CAS No.: 167087-51-6
M. Wt: 153.18 g/mol
InChI Key: FIROHMICWJYJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yloxy)propan-2-amine is a substituted propan-2-amine derivative featuring a pyrimidine ring linked via an oxygen atom at the 2-position. This structural motif is significant in medicinal chemistry due to pyrimidine's role as a bioisostere for phenyl groups, offering enhanced hydrogen-bonding capabilities and electronic effects. For example, pyrimidin-2-amine derivatives are frequently synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) , suggesting analogous synthetic routes for 1-(Pyrimidin-2-yloxy)propan-2-amine.

Properties

CAS No.

167087-51-6

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-pyrimidin-2-yloxypropan-2-amine

InChI

InChI=1S/C7H11N3O/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

FIROHMICWJYJLD-UHFFFAOYSA-N

SMILES

CC(COC1=NC=CC=N1)N

Canonical SMILES

CC(COC1=NC=CC=N1)N

Synonyms

2-Propanamine,1-(2-pyrimidinyloxy)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-2-amines: Structural and Functional Diversity

Propan-2-amine derivatives exhibit diverse bioactivities depending on their aryl/heteroaryl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Analytical Comparison of Propan-2-amine Derivatives

Compound Name Substituent Molecular Formula Key Analytical Features (HRMS/NMR) Pharmacological Notes References
1-(Pyrimidin-2-yloxy)propan-2-amine Pyrimidin-2-yloxy C₇H₁₀N₄O Not reported in evidence; predicted: pyrimidine ring protons (δ 8.5–9.0 ppm), NH₂ at δ 1.2–1.5 ppm Potential kinase inhibition or monoaminergic activity inferred from pyrimidine analogs
1-(2-Fluorophenyl)propan-2-amine (2-FA) 2-Fluorophenyl C₉H₁₁FN HRMS: 83.0292 m/z (C₅H₄F⁺), 109.0448 m/z (C₇H₆F⁺) ; NMR: aromatic F coupling (δ 7.0–7.5 ppm) Stimulant; serotonin/dopamine releaser
1-(4-Fluorophenyl)propan-2-amine (4-FA) 4-Fluorophenyl C₉H₁₁FN HRMS: 137.0761 m/z (C₉H₁₀F⁺) ; NMR: para-F substituent (δ 6.9–7.3 ppm) Mixed dopamine/norepinephrine releaser; higher lipophilicity than 2-FA
1-(1H-Indol-5-yl)propan-2-amine (PAL-571) Indol-5-yl C₁₁H₁₃N₂ Not reported; predicted: indole NH (δ ~10 ppm), aromatic protons (δ 6.5–7.5 ppm) Selective dopamine releaser; used in neuropharmacology studies
1-(Benzofuran-5-yl)propan-2-amine (5-APB) Benzofuran-5-yl C₁₁H₁₁NO Not reported; benzofuran protons (δ 6.5–7.8 ppm) Serotonergic activity; associated with entactogen effects

Pharmacological and Analytical Distinctions

  • Electronic Effects : Pyrimidine’s electron-deficient ring may enhance interactions with enzymatic targets compared to phenyl or benzofuran groups .
  • Regioisomer Discrimination : Fluorinated analogs (e.g., 2-FA vs. 4-FA) are distinguishable via HRMS fragment ions (e.g., 83.0292 m/z for 2-FA vs. 137.0761 m/z for 4-FA) .
  • Bioactivity : Indol-substituted compounds (PAL-571) show dopamine selectivity, whereas benzofuran derivatives (5-APB) exhibit serotonergic effects .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : Substituent position (e.g., fluorine in 2-FA vs. 4-FA) profoundly impacts receptor selectivity and metabolic stability .
  • Pyrimidine Advantages : Pyrimidine’s nitrogen atoms improve solubility and binding to ATP pockets in kinases, as seen in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • Detection Challenges : Regioisomeric propan-2-amines (e.g., 2-FA vs. 4-FA) require advanced HRMS or NMR for unambiguous identification .

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